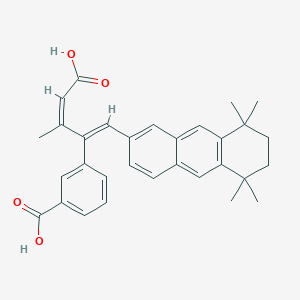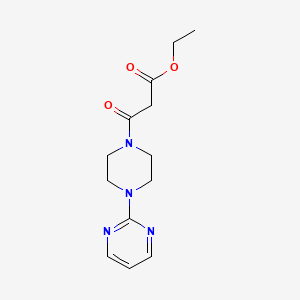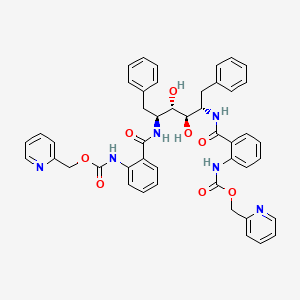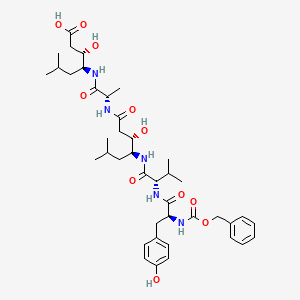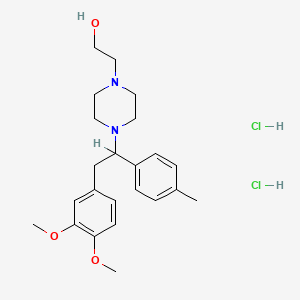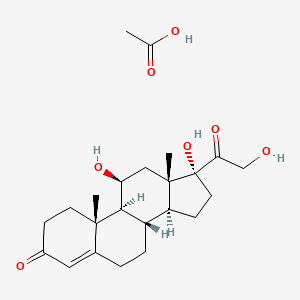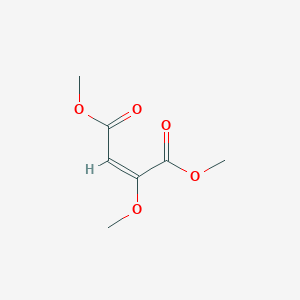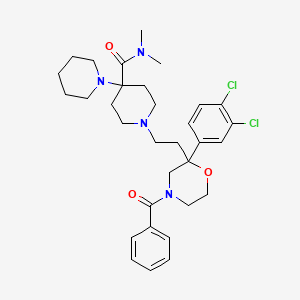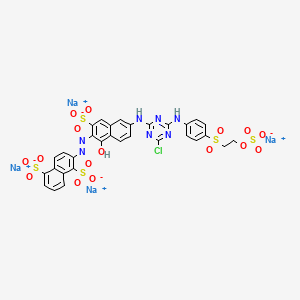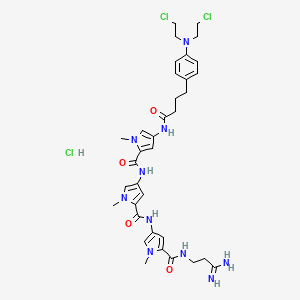
Podophyllinic acid hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Podophyllinic acid hydrazide is a derivative of podophyllotoxin, a naturally occurring compound found in the roots and rhizomes of Podophyllum species
準備方法
Synthetic Routes and Reaction Conditions: Podophyllinic acid hydrazide can be synthesized through the reaction of podophyllinic acid with hydrazine. The reaction typically involves the use of organic solvents such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions: Podophyllinic acid hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the molecule, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Podophyllinic acid hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its anti-cancer properties and potential use in chemotherapy.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用機序
The exact mechanism of action of podophyllinic acid hydrazide is not fully understood. it is believed to exert its effects by binding to and inhibiting topoisomerase II, an enzyme involved in DNA replication. This inhibition leads to the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and ultimately causing cell death .
類似化合物との比較
Podophyllinic acid hydrazide is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Podophyllotoxin: The parent compound from which this compound is derived.
Etoposide: A semi-synthetic derivative of podophyllotoxin used in chemotherapy.
Teniposide: Another semi-synthetic derivative with similar applications in cancer treatment.
This compound stands out due to its specific hydrazide functional group, which imparts unique chemical properties and biological activities .
特性
CAS番号 |
78178-41-3 |
|---|---|
分子式 |
C22H26N2O8 |
分子量 |
446.4 g/mol |
IUPAC名 |
(5R,6R,7R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide |
InChI |
InChI=1S/C22H26N2O8/c1-28-16-4-10(5-17(29-2)21(16)30-3)18-11-6-14-15(32-9-31-14)7-12(11)20(26)13(8-25)19(18)22(27)24-23/h4-7,13,18-20,25-26H,8-9,23H2,1-3H3,(H,24,27)/t13-,18+,19-,20-/m0/s1 |
InChIキー |
ZCEIRDQCMJGVDA-XVVDYKMHSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)C(=O)NN |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


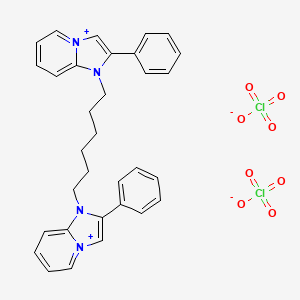
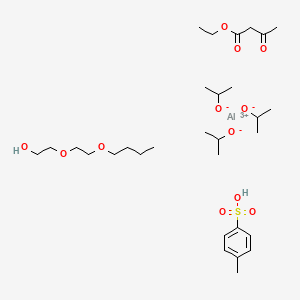
![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
